![molecular formula C24H27NO2 B310287 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B310287.png)
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide, also known as BCEP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BCEP is a propanamide derivative that possesses a unique chemical structure, making it a promising candidate for drug development. BCEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various cellular pathways. 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to exhibit vasodilatory effects by activating the nitric oxide (NO) pathway. Additionally, 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to reduce blood pressure and exhibit vasodilatory effects by activating the NO pathway. Additionally, 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is its unique chemical structure, which makes it a promising candidate for drug development. 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to exhibit potent therapeutic effects in various diseases, making it a potential target for drug development. However, one of the limitations of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide research. One potential direction is to further investigate its anticancer activity and explore its potential use in combination with other chemotherapeutic agents. Another potential direction is to study its potential use in the treatment of cardiovascular diseases and explore its mechanism of action in more detail. Additionally, further studies are needed to explore its potential use in the treatment of neurological disorders and to investigate its safety and toxicity profiles in vivo.
Synthesemethoden
The synthesis of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide involves the reaction of 3-benzoylbenzoic acid with 2-(1-cyclohexen-1-yl)ethylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reaction yields 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide as a white crystalline solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been studied extensively for its potential therapeutic applications in various diseases. 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to exhibit vasodilatory effects and reduce blood pressure. Additionally, 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to possess neuroprotective properties.
Eigenschaften
Produktname |
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide |
|---|---|
Molekularformel |
C24H27NO2 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
2-(3-benzoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C24H27NO2/c1-18(24(27)25-16-15-19-9-4-2-5-10-19)21-13-8-14-22(17-21)23(26)20-11-6-3-7-12-20/h3,6-9,11-14,17-18H,2,4-5,10,15-16H2,1H3,(H,25,27) |
InChI-Schlüssel |
ZERPSVOQQGFLCD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)NCCC3=CCCCC3 |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NCCC3=CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



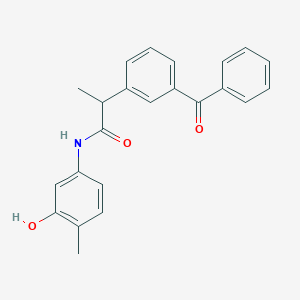
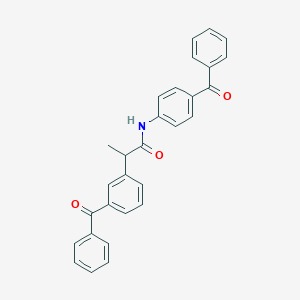
![2-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}phenyl4-methylbenzenesulfonate](/img/structure/B310211.png)

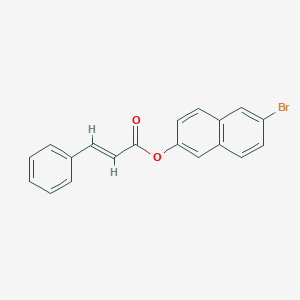
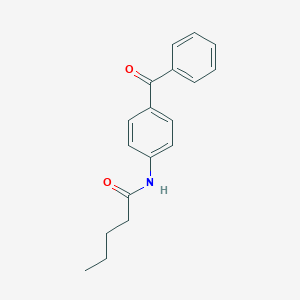
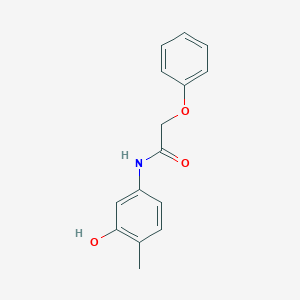

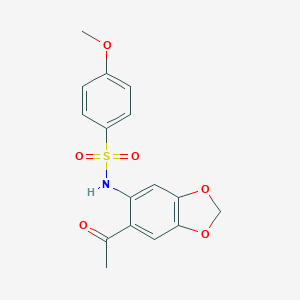

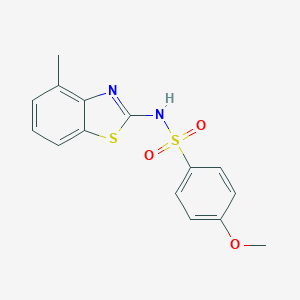

![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)
